molecular formula C5H9N3O2 B15178344 N-[[(Aminocarbonyl)amino]methyl]acrylamide CAS No. 64437-72-5

N-[[(Aminocarbonyl)amino]methyl]acrylamide

Cat. No.: B15178344
CAS No.: 64437-72-5
M. Wt: 143.14 g/mol
InChI Key: AHFCYFDSTXEZKS-UHFFFAOYSA-N
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Description

N-[[(Aminocarbonyl)amino]methyl]acrylamide is a chemical compound with the molecular formula C5H9N3O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acrylamide group and an aminocarbonyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[[(Aminocarbonyl)amino]methyl]acrylamide can be synthesized through a three-component Mannich reaction. This reaction involves the condensation of formaldehyde, a secondary amine, and an acrylamide. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[[(Aminocarbonyl)amino]methyl]acrylamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[[(Aminocarbonyl)amino]methyl]acrylamide involves its ability to undergo polymerization and form cross-linked networks. This property is crucial for its applications in creating hydrogels and other polymeric materials. The molecular targets and pathways involved include interactions with various functional groups, enabling the formation of stable and responsive materials .

Comparison with Similar Compounds

Properties

CAS No.

64437-72-5

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

N-[(carbamoylamino)methyl]prop-2-enamide

InChI

InChI=1S/C5H9N3O2/c1-2-4(9)7-3-8-5(6)10/h2H,1,3H2,(H,7,9)(H3,6,8,10)

InChI Key

AHFCYFDSTXEZKS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCNC(=O)N

Origin of Product

United States

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